Cas no 151-41-7 ((dodecyloxy)sulfonic acid)
(dodecyloxy)sulfonic acid Chemical and Physical Properties
Names and Identifiers
-
- Sulfuric acid,monododecyl ester
- dodecyl hydrogen sulphate
- 4,4'-sulfonyldianiline
- ammonium dodecyl sulfate
- BRN 1710530
- Dodecansulfonic acid, hydroxy-
- Dodecyl hydrogen sulfate
- Dodecyl sulfate
- Dodecylsulfuric acid
- HSDB 936
- Lauryl sulfate
- Lauryl sulfuric acid
- Lauryl sulphate
- magnesium didodecane-1-sulfonate
- Monododecyl hydrogen sulfate
- N-Dodecyl sulfate
- potassium dodecyl sulfate
- hydroxy-dodecansulfonic aci
- DODECYLSULPHATE
- N-DODECYLSULPHATE
- 1-Dodecanol sulfate
- LAURYLSULPHATE
- 2044-56-6 (Lithium salt)
- 2235-54-3 (Ammonium salt)
- 3097-08-3 (Magnesium salt)
- (dodecyloxy)sulfonic acid
-
- MDL: MFCD00067711
- Inchi: 1S\/C12H26.2H2O4S.Zn\/c1-3-5-7-9-11-12-10-8-6-4-2;2*1-5(2,3)4;\/h3-12H2,1-2H3;2*(H2,1,2,3,4);\/q;;;+2\/p-4
- InChI Key: MOTZDAYCYVMXPC-UHFFFAOYSA-N
- SMILES: C(OS(O)(=O)=O)CCCCCCCCCCC
Computed Properties
- Exact Mass: 434.3432
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 12
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.7
Experimental Properties
- Density: 1.1558 (rough estimate)
- Boiling Point: 379.6°C (rough estimate)
- Refractive Index: 1.5220 (estimate)
- PSA: 52.6
(dodecyloxy)sulfonic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26485163-0.05g |
(dodecyloxy)sulfonic acid |
151-41-7 | 0.05g |
$73.0 | 2023-09-14 | ||
| Ambeed | A1308132-1g |
Sulfuric acid, monododecyl ester |
151-41-7 | 95% | 1g |
$857.0 | 2024-08-03 | |
| Aaron | AR001NOV-100mg |
(dodecyloxy)sulfonic acid |
151-41-7 | 95% | 100mg |
$245.00 | 2025-08-06 | |
| Aaron | AR001NOV-250mg |
(dodecyloxy)sulfonic acid |
151-41-7 | 95% | 250mg |
$349.00 | 2025-08-06 | |
| Aaron | AR001NOV-1g |
(dodecyloxy)sulfonic acid |
151-41-7 | 95% | 1g |
$695.00 | 2025-08-06 | |
| eNovation Chemicals LLC | Y3306058-10mg |
Sulfuric acid, monododecyl ester |
151-41-7 | 95%+ | 10mg |
$310 | 2025-08-06 | |
| eNovation Chemicals LLC | Y3306058-25mg |
Sulfuric acid, monododecyl ester |
151-41-7 | 95%+ | 25mg |
$600 | 2025-08-06 | |
| eNovation Chemicals LLC | Y3306058-100mg |
Sulfuric acid, monododecyl ester |
151-41-7 | 95%+ | 100mg |
$995 | 2025-08-06 |
(dodecyloxy)sulfonic acid Suppliers
(dodecyloxy)sulfonic acid Related Literature
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Bin Liu,Meihua Gao,Haiping Li,Jianqiang Liu,Shiling Yuan,Na Du,Wanguo Hou Phys. Chem. Chem. Phys. 2018 20 3843
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Bin Liu,Meihua Gao,Haiping Li,Jianqiang Liu,Shiling Yuan,Na Du,Wanguo Hou Phys. Chem. Chem. Phys. 2018 20 1332
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3. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysisDonald Bethell,Roger E. Fessey,Ernest Namwindwa,David W. Roberts J. Chem. Soc. Perkin Trans. 2 2001 1489
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4. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 2. Influence of alkyl structure on hydrolytic reactivity in concentrated aqueous mixtures of sodium primary alkyl sulfates: 1-benzoyl-3-phenyl-1,2,4-triazole as a probe of water activityDonald Bethell,Roger E. Fessey,Jan B. F. N. Engberts,David W. Roberts J. Chem. Soc. Perkin Trans. 2 2001 1496
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Ghodsi Mohammadi Ziarani,Razieh Moradi,Tahereh Ahmadi,Negar Lashgari RSC Adv. 2018 8 12069
Additional information on (dodecyloxy)sulfonic acid
Professional Introduction to (dodecyloxy)sulfonic Acid (CAS No. 151-41-7)
Dodecyloxy)sulfonic acid, with the chemical formula C₁₂H₂₅SO₄, is a surfactant widely recognized for its unique properties in the field of chemical and pharmaceutical applications. This compound, identified by its CAS number 151-41-7, has garnered significant attention due to its versatility and efficacy in various industrial and research settings. The long-chain alkyl group and the sulfonic acid moiety contribute to its exceptional solubilizing and emulsifying capabilities, making it a valuable component in formulations ranging from personal care products to advanced biomedical applications.
The structure of (dodecyloxy)sulfonic acid features a dodecyl chain attached to a sulfonic acid group, which imparts both hydrophobic and hydrophilic characteristics. This dual nature allows the compound to act as an effective surfactant, facilitating the dispersion of hydrophobic substances in aqueous environments. The compound's high molecular weight and strong electrostatic interactions enhance its stability and performance in complex systems, such as drug delivery systems and biocatalysis.
In recent years, research has highlighted the potential of (dodecyloxy)sulfonic acid in pharmaceutical applications. Its ability to enhance solubility has been exploited in the formulation of poorly water-soluble drugs, improving their bioavailability and therapeutic efficacy. For instance, studies have demonstrated its effectiveness in creating stable nanomicelles that can encapsulate hydrophobic active pharmaceutical ingredients (APIs), ensuring controlled release and targeted delivery.
Moreover, the compound has shown promise in the development of novel drug delivery systems. Researchers have leveraged its surfactant properties to design polymeric micelles and liposomes that can effectively transport therapeutic agents across biological barriers. These advancements align with the growing demand for precision medicine, where targeted drug delivery is crucial for optimizing treatment outcomes.
Recent advancements in biomedical research have further underscored the significance of (dodecyloxy)sulfonic acid. Its role as a cofactor in enzymatic reactions has been explored, particularly in biocatalysis where it aids in stabilizing enzyme structures and enhancing reaction rates. This application is particularly relevant in the production of high-value biochemicals, where efficiency and yield are paramount.
The compound's utility extends to the field of material science as well. Its ability to modify surface properties has been utilized in creating functionalized materials with enhanced adhesion, wetting, and lubrication characteristics. These materials find applications in coatings, adhesives, and advanced composites, demonstrating the broad industrial relevance of (dodecyloxy)sulfonic acid.
Environmental considerations have also driven research into sustainable applications of (dodecyloxy)sulfonic acid. Efforts are underway to develop biodegradable derivatives that maintain efficacy while reducing environmental impact. Such innovations are critical in aligning industrial practices with global sustainability goals.
In conclusion, (dodecyloxy)sulfonic acid (CAS No. 151-41-7) represents a cornerstone compound in modern chemical and pharmaceutical research. Its unique properties have enabled groundbreaking advancements in drug delivery, biocatalysis, material science, and environmental sustainability. As research continues to uncover new applications and refine existing formulations, the importance of this versatile surfactant is set to grow even further.
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